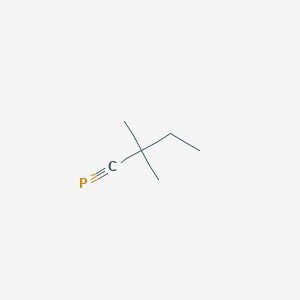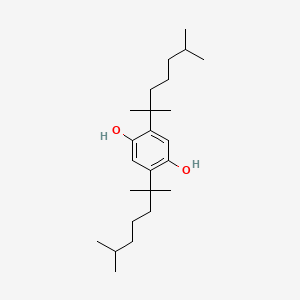
2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- is a chemical compound known for its unique structure and properties. It belongs to the class of thiophene derivatives, which are characterized by a five-membered ring containing sulfur.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including 2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)-, often involves large-scale condensation reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Aplicaciones Científicas De Investigación
2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share a similar thiophene ring structure and have been studied for their anticancer activity.
N-(4-Pyridinyl)-2-thiophenecarboxamide: Another thiophene derivative with potential bioactive properties.
Uniqueness
2-Thiophenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- stands out due to its unique combination of a thiophene ring and a pyrrolidinylthioxomethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
111752-90-0 |
|---|---|
Fórmula molecular |
C10H12N2OS2 |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
N-(pyrrolidine-1-carbothioyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H12N2OS2/c13-9(8-4-3-7-15-8)11-10(14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,11,13,14) |
Clave InChI |
FKCLCCXCHAJDAV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=S)NC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide](/img/structure/B14308923.png)

![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)
![4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B14308941.png)



![[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14308972.png)
![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)
![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)

